N-[(3-bromophenyl)methoxy]thian-4-imine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-bromophenyl)methoxy]thian-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-11-3-1-2-10(8-11)9-15-14-12-4-6-16-7-5-12/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBNUXYTPXGOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1=NOCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Bromophenyl Methoxy Thian 4 Imine and Analogues
Strategic Approaches to the Thian-4-imine Core Synthesis
The thian-4-imine core, a saturated six-membered sulfur-containing heterocycle with an imine functional group at the 4-position, can be assembled through several strategic pathways. These approaches focus on building the heterocyclic ring and then introducing the C=N double bond.
Cyclization Reactions for Saturated Heterocyclic Imines
Cyclization reactions are a cornerstone of heterocyclic chemistry, providing a powerful means to construct ring systems like the thianane (tetrahydrothiopyran) skeleton. Thio-Diels-Alder reactions, for instance, represent a direct approach to forming thiopyran scaffolds through a [4+2] cycloaddition, which can serve as precursors to the desired saturated core. nih.gov
Another effective strategy is the thionium-ene cyclization. This method can produce substituted tetrahydrothiopyrans with high diastereoselectivity from aldehydes and a thiol-containing alkene. acs.org The mechanism involves the formation of a thionium (B1214772) ion, which then undergoes cyclization. acs.org While these methods yield the saturated thianane ring, a subsequent oxidation and imination step would be necessary to arrive at the thian-4-imine core.
Condensation Reactions Involving Carbonyl Precursors and Amines
The most direct and widely used method for forming an imine is the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. redalyc.org This reaction is a reversible, acid-catalyzed process where a molecule of water is eliminated. masterorganicchemistry.comlumenlearning.com
In the context of N-[(3-bromophenyl)methoxy]thian-4-imine, the key precursors would be thian-4-one (a heterocyclic ketone) and O-(3-bromobenzyl)hydroxylamine. The reaction proceeds through the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. masterorganicchemistry.com The efficiency of the reaction is often enhanced by the removal of water as it forms, typically through azeotropic distillation or the use of dehydrating agents, and by controlling the pH, with a weakly acidic environment (around pH 5) generally being optimal. masterorganicchemistry.comlumenlearning.com The reaction of ketones with hydroxylamine (B1172632) hydrochloride to form oximes (a class of imines) is a well-established transformation that proceeds under similar conditions. researchgate.netresearchgate.net
Table 1: Representative Conditions for Imine Formation via Condensation
| Carbonyl Precursor | Amine Precursor | Catalyst/Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aldehydes/Ketones | Primary Aromatic Amine | Glacial Acetic Acid (catalytic) | Ethanol | Good | redalyc.org |
| Ketones | Hydroxylamine HCl | Sodium Acetate (AcONa), <80 °C | Not specified | 65.3% | |
| Aldehydes | Primary Amine | Acid Catalyst | Toluene/Benzene (with Dean-Stark trap) | High | masterorganicchemistry.com |
| Ketones | 1º-Amines | Acid Catalyst, pH ~5 | Not specified | Not specified | lumenlearning.com |
Multi-Component Reaction Pathways to Thianane-Based Imines
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. researchgate.net Imine-based MCRs are particularly versatile, as the imine or iminium ion can act as a key electrophilic intermediate. nih.govnih.gov
A hypothetical MCR for a thianane-based imine could involve a sulfur source, a di-electrophile, and an amine component that assemble to form the heterocyclic ring and the imine functionality in a one-pot process. For example, a Mannich-type reaction, which is a classic three-component reaction, involves an amine, a non-enolizable carbonyl, and an enolizable carbonyl compound to form β-amino carbonyl compounds, showcasing the power of iminium intermediates in C-C bond formation. nih.gov Designing a novel MCR for the thianane-imine core would represent a convergent and atom-economical synthetic strategy.
Incorporation of the N-[(3-bromophenyl)methoxy] Substituent
Attachment of the Bromophenyl-Methoxy Moiety
The required amine precursor for the condensation reaction is O-(3-bromobenzyl)hydroxylamine. This compound can be synthesized through the O-alkylation of a protected hydroxylamine, such as N-hydroxyurethane, with 3-bromobenzyl halide (e.g., bromide or chloride), followed by deprotection. researchgate.net This two-step, one-pot method provides chemo- and regioselectivity, yielding the desired O-substituted hydroxylammonium salt in high yield. researchgate.net The free hydroxylamine can then be generated for the subsequent condensation step. O-(3-Bromobenzyl)hydroxylamine hydrochloride is a known compound. chemspider.com
Considerations for Halogenated Aromatic Substituents in Imine Synthesis
The presence of a bromine atom on the aromatic ring requires careful consideration of reaction conditions. While the bromo substituent is generally stable under the mild acidic conditions of imine formation, it can be reactive in the presence of certain metal catalysts (e.g., palladium, copper) or strong bases. researchgate.netresearchgate.net
However, this reactivity can also be advantageous. The bromophenyl group can serve as a synthetic handle for further molecular elaboration via cross-coupling reactions, such as the Suzuki reaction, allowing for the synthesis of a diverse library of analogues from a common intermediate. researchgate.netresearchgate.net Studies on the synthesis of various bromophenyl-containing imines have shown that the halogen is well-tolerated in both condensation and subsequent metal-catalyzed coupling reactions. researchgate.netresearchgate.netbeilstein-journals.org This indicates that the synthesis of this compound and its conversion to more complex analogues is a feasible strategy.
Optimization of Synthetic Conditions
In recent years, there has been a significant push towards environmentally benign synthetic methods, with a focus on reducing or eliminating the use of hazardous solvents. jocpr.com For imine synthesis, solvent-free and catalyst-free conditions represent a green and efficient alternative to traditional methods. scirp.orgscirp.org These reactions can be promoted using techniques such as grinding or by applying a vacuum to remove the water byproduct, which drives the reaction equilibrium towards the product. jocpr.comscirp.org
The reaction between an aldehyde or ketone and an amine can proceed efficiently under solvent-free conditions, often requiring only the mixing of reactants. organic-chemistry.org For the synthesis of this compound, this would involve the direct reaction of O-(3-bromobenzyl)hydroxylamine with thian-4-one. By mixing the two reactants, potentially with gentle heating or grinding, the corresponding imine can be formed. A key aspect of this method is the removal of water, which can be achieved by placing the reaction system under reduced pressure. scirp.orgscirp.org This approach offers several advantages, including simplified workup procedures, reduced waste, and often high yields of the pure product without the need for chromatographic purification. scirp.orgscirp.org
| Method | Description | Advantages | Potential Application to Target Synthesis |
| Grinding | Reactants are physically ground together in a mortar and pestle at room temperature. | Solvent-free, simple, low energy consumption, often fast reaction times. jocpr.com | O-(3-bromobenzyl)hydroxylamine and thian-4-one could be ground together to facilitate the condensation. |
| Pressure Reduction | Reactants are mixed, and a vacuum is applied to the system to remove the water formed during the reaction. | Solvent-free, catalyst-free, drives equilibrium to completion, can yield very pure products. scirp.orgscirp.org | An equimolar mixture of the precursors under vacuum would effectively remove water, leading to high conversion. |
| Microwave Irradiation | Neat reactants are irradiated with microwaves to accelerate the reaction. | Rapid heating, significantly reduced reaction times, often improved yields. organic-chemistry.org | This method could dramatically speed up the imine formation from the starting materials. |
Catalysis is fundamental to enhancing the efficiency and selectivity of imine formation. numberanalytics.com While catalyst-free methods are viable, the reaction rate can often be significantly increased with the use of a catalyst. numberanalytics.com
Acid Catalysis: The condensation reaction to form an imine is susceptible to acid catalysis. masterorganicchemistry.comacs.org The mechanism involves the protonation of the ketone's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. Various acid catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to solid acid catalysts like Amberlyst® 15. scirp.orgpeerj.com The use of heterogeneous catalysts like Amberlyst® 15 is particularly advantageous as they can be easily removed from the reaction mixture by simple filtration, simplifying the purification process. peerj.com
Transition Metal Catalysis: While not directly involved in the imine formation step itself, transition metal catalysis is crucial for the synthesis and derivatization of the precursors and the final product. For instance, the synthesis of O-arylhydroxylamines can be achieved via palladium-catalyzed O-arylation of hydroxylamine equivalents. organic-chemistry.org More importantly, as discussed in section 2.4.1, the bromine atom on the phenyl ring of this compound serves as a key functional handle for a wide array of transition metal-catalyzed cross-coupling reactions. nih.govrwth-aachen.de Palladium, nickel, and copper catalysts are commonly used to form new carbon-carbon and carbon-heteroatom bonds at this position, enabling the synthesis of a vast library of analogues. rsc.orgresearchgate.netmit.edu
The removal of water is a critical factor for driving the reversible imine formation to completion. scirp.org This can be accomplished physically, for example, by using a Dean-Stark apparatus in solvent-based reactions, or by applying a vacuum in solvent-free systems. masterorganicchemistry.com Alternatively, chemical dehydrating agents such as molecular sieves or Al₂O₃ can be added to the reaction mixture. nih.gov
Reaction conditions such as temperature and pH also play a crucial role. numberanalytics.com While higher temperatures can increase the reaction rate, they may also lead to side reactions or degradation of the product. The pH must be carefully controlled, especially when using acid catalysis, as excessive acidity can lead to the full protonation of the amine nucleophile, rendering it unreactive.
Derivatization Strategies for this compound
The structure of this compound offers two primary sites for chemical modification: the bromophenyl moiety and the thian-4-imine ring system. These sites allow for extensive derivatization to generate a diverse range of analogues.
The aryl bromide functional group is a versatile precursor for transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C and C-heteroatom bonds. youtube.com The bromine atom on the phenyl ring of the target molecule can be substituted with a variety of groups using catalysts, typically based on palladium. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govresearchgate.net This allows for the introduction of new aryl or vinyl substituents.
Hiyama Coupling: In a Hiyama coupling, an organosilicon compound is coupled with the aryl bromide, catalyzed by palladium. mdpi.comnih.gov This method is valued for its use of stable and often less toxic organosilane reagents.
Other Cross-Coupling Reactions: Other notable reactions include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination (for forming C-N bonds). nih.gov These reactions collectively provide a powerful toolkit for modifying the bromophenyl ring, enabling the synthesis of a wide array of derivatives with tailored electronic and steric properties.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Modification |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Replaces Br with an aryl group (Ar). researchgate.net |
| Hiyama | Aryltrimethoxysilane (Ar-Si(OMe)₃) | [Pd(allyl)Cl]₂, Activator (e.g., TBAF) | Replaces Br with an aryl group (Ar). nih.gov |
| Negishi | Organozinc halide (R-ZnX) | Pd(dba)₂, Ligand (e.g., SPhos) | Replaces Br with an alkyl or aryl group (R). nih.gov |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP) | Replaces Br with an amino group (NR₂). |
The thian-4-imine ring system itself is amenable to various chemical transformations, providing another avenue for creating analogues.
Imine Reduction: The C=N double bond of the imine can be selectively reduced to form the corresponding secondary amine, N-[(3-bromophenyl)methoxy]thian-4-amine. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. acs.org This modification changes the geometry and electronic properties of the nitrogen-containing functional group.
Sulfur Oxidation: The sulfur atom in the thian ring is nucleophilic and can be oxidized to form a sulfoxide (B87167) or a sulfone. nih.gov Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or Davis's oxaziridine (B8769555) can be used for this transformation. nih.gov The oxidation state of the sulfur atom can significantly influence the molecule's polarity, solubility, and conformational properties.
Reactions at the α-Carbon: The thian-4-one precursor can undergo various reactions prior to imine formation. For example, aldol-type condensation reactions can introduce substituents at the α-positions (C3 and C5) of the ring. These modified ketones can then be converted to their corresponding imines, leading to a range of substituted ring systems.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as the cornerstone for the structural elucidation of N-[(3-bromophenyl)methoxy]thian-4-imine, offering precise information about the connectivity and chemical environment of each atom.
¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Each distinct set of protons generates a unique signal, and the chemical shift (δ) of this signal is indicative of its electronic surroundings.
Aromatic Protons (3-bromophenyl group): The four protons on the 3-bromophenyl ring are chemically non-equivalent and typically appear in the downfield region of the spectrum, between δ 7.0 and 7.6 ppm. Their signals manifest as a complex series of multiplets due to spin-spin coupling between adjacent protons. For instance, data from the analogous 3-bromobenzyl bromide shows aromatic signals at approximately 7.54, 7.42, 7.31, and 7.20 ppm. chemicalbook.com
Methoxy (B1213986) Protons (-OCH₂-): The two protons of the methylene (B1212753) bridge (CH₂) are deshielded by the adjacent oxygen atom and the aromatic ring. They are expected to produce a sharp singlet around δ 4.5-5.5 ppm, as there are no neighboring protons to induce splitting. A comparable structure, 3-bromobenzyl alcohol, exhibits its CH₂ signal at 4.50 ppm. chemicalbook.com
Thianane Ring Protons: The protons on the saturated thianane ring are found in the upfield region. The molecule's symmetry results in two distinct signals for the eight ring protons. The four protons on the carbons adjacent to the sulfur atom (C-2 and C-6) are expected to resonate at a different chemical shift than the four protons on the carbons adjacent to the imine carbon (C-3 and C-5). These protons will appear as complex multiplets, likely in the δ 2.5-3.5 ppm range, due to geminal and vicinal coupling.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.6 | Multiplet | 4H |
| -OCH₂- | 4.5 - 5.5 | Singlet | 2H |
| Thianane-H (α to S) | 2.8 - 3.5 | Multiplet | 4H |
¹³C NMR Spectral Analysis: Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal.
Imine Carbon (C=N): The carbon atom of the imine functional group is significantly deshielded and is expected to appear far downfield, typically in the range of δ 150-170 ppm.
Aromatic Carbons: The 3-bromophenyl ring will show six distinct signals in the aromatic region (δ 120-145 ppm). The carbon directly bonded to the bromine atom (C-Br) is identifiable in this region; for example, in 3-bromobenzyl bromide, aromatic carbons appear between 122 and 140 ppm. chemicalbook.com The carbon attached to the methoxy group (C-O) will also be found in this range.
Methoxy Carbon (-OCH₂-): The methylene carbon, influenced by the adjacent oxygen, is expected to resonate in the δ 60-80 ppm range.
Thianane Ring Carbons: The four unique carbon atoms of the thianane ring will appear in the upfield, aliphatic region of the spectrum. The carbons adjacent to the sulfur atom (C-2, C-6) are anticipated around δ 25-40 ppm, while those adjacent to the imine carbon (C-3, C-5) will be in a similar range.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (Imine) | 150 - 170 |
| C-Br | 120 - 125 |
| Aromatic C-H & C-C | 125 - 145 |
| -OCH₂- | 60 - 80 |
| Thianane C (α to S) | 25 - 40 |
Two-Dimensional NMR Techniques for Connectivity
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would confirm the ¹H-¹H connectivities within the 3-bromophenyl ring and establish the coupling network within the thianane ring.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. numberanalytics.com It allows for the definitive assignment of each carbon signal based on the previously assigned proton spectrum.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Identification of Key Functional Group Vibrations (C=N, C-Br, C-O, C-S)
The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.
C=N (Imine) Stretch: A sharp, medium-intensity absorption band is expected in the 1690–1630 cm⁻¹ region, which is characteristic of the C=N double bond stretch in an imine.
C-O (Ether) Stretch: A strong absorption band corresponding to the C-O stretching vibration of the methoxy group is typically observed in the 1260–1000 cm⁻¹ range.
Aromatic C-Br Stretch: The stretching vibration of the carbon-bromine bond on the aromatic ring generally appears as a medium to strong band in the 1075–1030 cm⁻¹ region, although it can sometimes be found at lower wavenumbers.
C-S (Sulfide) Stretch: The carbon-sulfur bond in the thianane ring gives rise to a weak absorption band, typically found in the 700–600 cm⁻¹ range.
Characteristic Absorption Bands of Thianane and Imine Moieties
In addition to the primary functional groups, other characteristic vibrations associated with the thianane and imine moieties provide further structural confirmation.
Thianane Moiety: The spectrum will be dominated by aliphatic C-H stretching vibrations from the CH₂ groups of the thianane ring, appearing as strong, sharp peaks just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹). CH₂ bending (scissoring) vibrations are also expected near 1465 cm⁻¹.
Imine Moiety: Besides the C=N stretch, the N-O stretching vibration of the alkoxyimine group is expected to produce a medium-intensity band in the 950-900 cm⁻¹ region. Aromatic C-H stretching from the bromophenyl group will be observed as sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group/Moiety | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium-Weak |
| C-H Stretch | Aliphatic (Thianane CH₂) | 2960 - 2850 | Strong |
| C=N Stretch | Imine | 1690 - 1630 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |
| C-H Bend | Aliphatic (Thianane CH₂) | ~1465 | Medium |
| C-O Stretch | Ether (-OCH₂-) | 1260 - 1000 | Strong |
| C-Br Stretch | Aromatic Halide | 1075 - 1030 | Medium-Strong |
| N-O Stretch | Alkoxyimine | 950 - 900 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. This method provides essential information for confirming the compound's identity and understanding its chemical stability.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. For this compound (C12H14BrNOS), HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The structure of novel imine compounds can be definitively established using techniques such as 1D and 2D NMR spectroscopy, infrared and ultraviolet spectroscopies, and high-resolution mass spectrometry. mdpi.com
Table 1: Theoretical and Observed HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical m/z | Observed m/z |
| C12H14BrNOS | [M+H]+ | 299.0007 | 299.0011 |
| C12H14BrNOS | [M+H+2]+ | 301.0007 | 301.0010 |
Note: The data in this table is hypothetical but representative for the compound based on established principles of mass spectrometry.
Analysis of Fragmentation Pathways
The fragmentation pattern of this compound in mass spectrometry provides valuable insights into its structural arrangement. The molecule is expected to fragment at its weakest bonds upon electron ionization, leading to a series of characteristic daughter ions. The imine functional group is a common site for fragmentation in related molecules. researchgate.net The analysis of these fragments helps in piecing together the molecular structure.
Key expected fragmentation pathways would likely involve the cleavage of the C-O bond of the methoxy group, the N-O bond, and fragmentation of the thian ring. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for bromine-containing fragments.
Table 2: Proposed Key Mass Fragments of this compound
| Fragment Ion | Proposed Structure | m/z (for 79Br) |
| [M]+ | C12H14BrNOS | 299 |
| [M-C4H8S]+ | C8H6BrNO | 211 |
| [C7H6Br]+ | Bromotropylium ion | 169 |
| [C5H9NS]+ | Thian-4-imine radical cation | 115 |
Note: The fragmentation data is predicted based on common fragmentation patterns of similar organic molecules. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV-Vis light by the molecule provides information about its chromophores and the extent of electronic conjugation.
Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π–π* and n–π* electronic transitions. researchgate.netnih.gov The bromophenyl group and the imine C=N bond are the primary chromophores responsible for these absorptions. Aromatic imines are known to display absorption bands related to these transitions, which can be analyzed to understand the electronic structure of the molecule. nih.gov
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |
| π–π | ~250-280 | High | Ethanol |
| n–π | ~300-330 | Low | Ethanol |
Note: The UV-Vis data is estimated based on typical values for aromatic imines and related chromophoric systems. scielo.org.za
Conjugation Effects within the Imine System
The electronic communication between the bromophenyl ring and the imine group influences the position and intensity of the absorption maxima. While the methoxy linker (-CH2-O-) partially interrupts direct π-conjugation between the aromatic ring and the imine, electronic effects can still be transmitted. The nature of the solvent can also influence the absorption spectrum, with polar solvents potentially causing shifts in the λmax values of the n–π* transitions. The solvatochromic behavior of similar compounds has been shown to be dependent on solvent polarity. researchgate.net
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and conformational details of the molecule. This technique would also elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. nih.gov For related bromophenyl-containing organic molecules, crystallographic data provides precise structural identification and absolute configuration. researchgate.net The dihedral angles between aromatic rings in similar structures play a role in the crystal packing. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Z | 4 |
Note: This crystallographic data is hypothetical and serves as an example of what might be expected for a molecule of this type.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Specific experimental data from X-ray crystallography or computational studies detailing the bond lengths, bond angles, and torsion angles of this compound are not available in the reviewed scientific literature.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
A detailed analysis of the intramolecular interactions, including potential hydrogen bonding within the this compound molecule, could not be conducted as no specific studies on this compound were found.
Crystal Packing and Intermolecular Interactions
Information regarding the crystal packing and intermolecular interactions of this compound is not present in the currently available scientific literature, preventing a discussion on its solid-state architecture.
As a result, it is not possible to generate the requested article with the specified detailed sections on its quantum chemical calculations, frontier molecular orbital analysis, molecular geometry, and electronic structure. The creation of scientifically accurate and informative content for the outlined topics is entirely contingent on the existence of prior research, which in this case, could not be located.
Therefore, the specific data required to populate the requested tables and discuss the findings for Density Functional Theory (DFT) optimizations, HOMO-LUMO energies, and electron density distribution for this particular compound are not available.
Computational and Theoretical Investigations of N 3 Bromophenyl Methoxy Thian 4 Imine
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the reactive behavior of a compound by identifying regions of positive and negative electrostatic potential.
For the analogue, (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, and its derivatives, MEP analysis is typically performed using Density Functional Theory (DFT) calculations, for instance, with the B3LYP method and a 6-31G(d,p) basis set. nih.gov The resulting MEP map uses a color spectrum to represent the electrostatic potential on the electron density surface.
Negative Potential Regions (Red): These areas indicate an excess of electron density and are susceptible to electrophilic attack. In the case of the analogue and its derivatives, the most significant negative potential is consistently located around the nitrogen atom of the imine group (-C=N-). nih.gov This high electron density makes the nitrogen atom a primary site for interactions with electrophiles.
Positive Potential Regions (Blue): These regions signify a deficiency of electrons and are the likely sites for nucleophilic attack.
Neutral Regions (Green): These areas represent a relatively neutral electrostatic potential.
The MEP analysis for a series of derivatives of the analogue revealed that the negative potential is consistently concentrated on the N=CH moiety, highlighting its importance in the molecule's reactivity. nih.gov
Based on the MEP mapping of (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine and its related structures, the following predictions about its reactivity can be made:
Electrophilic Attack: The region of most negative potential, localized on the imine nitrogen atom, is the most probable site for an electrophilic attack. nih.gov This is a characteristic feature of imines, where the lone pair of electrons on the nitrogen atom contributes to its nucleophilicity.
Nucleophilic Attack: Conversely, the areas of positive potential would be the predicted sites for nucleophilic attack. While not explicitly detailed in the available literature for this specific analogue, these regions would typically be associated with the hydrogen atoms of the aromatic rings and the imine carbon.
Theoretical Spectroscopic Property Prediction
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and understand its electronic properties.
Theoretical vibrational frequencies are calculated using methods like DFT. These calculations can predict the positions of absorption bands in the infrared spectrum. For molecules similar to the analogue, DFT calculations are a standard method for obtaining theoretical FT-IR spectra. mdpi.com The computed frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. A detailed theoretical vibrational analysis for the specific analogue (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine is not available in the reviewed literature. However, for similar bromophenyl and imine-containing compounds, DFT studies have been used to assign the vibrational modes of the molecule, such as C-H stretching, C=N stretching, and the vibrations of the aromatic rings.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the NMR chemical shifts of molecules. This method is known for its accuracy in predicting the chemical shifts of both protons (¹H) and carbon-13 (¹³C). For various organic molecules, including those with structures analogous to N-[(3-bromophenyl)methoxy]thian-4-imine, the GIAO method, often in conjunction with DFT, has been successfully employed to compute theoretical NMR spectra. These calculations provide valuable insights into the electronic environment of the different nuclei in the molecule.
A crucial step in computational studies is the comparison of predicted spectroscopic data with experimentally obtained spectra. This comparison helps to validate the computational model and to accurately assign the experimental signals.
For the analogue, (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, experimental ¹H and ¹³C NMR data have been reported. nih.gov
Experimental NMR Data for (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
| Nucleus | Experimental Chemical Shift (δ, ppm) |
|---|---|
| ¹H | 8.65 (s, 1H), 7.48 (d, J = 7.0, 2H), 7.35 (d, J = 6.5 Hz, 1H), 7.15 (d, J = 6.8 Hz, 2H), 6.75 (d, J = 5.8 Hz, 1H) |
While a direct comparison with a full theoretical GIAO NMR calculation for this specific analogue is not available in the consulted literature, studies on similar compounds have shown a strong correlation between computed and experimental NMR data. researchgate.net This suggests that a similar level of agreement would be expected for (E)-N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine.
Thermodynamic Properties from Computational Data
No specific computational data on the thermodynamic properties of N-[(3--bromophenyl)methoxy]thian-4-imine were found in the reviewed sources. Theoretical chemistry studies typically employ quantum chemical calculations to predict these properties, which are crucial for understanding the stability and reactivity of a molecule.
Zero-Point Energy, Enthalpy, and Entropy Calculations
Detailed calculations for the zero-point energy, enthalpy, and entropy of this compound are not available in the public domain based on the conducted searches. Such calculations would typically be performed using methods like Density Functional Theory (DFT) to provide insight into the molecule's vibrational and thermal energies at a quantum level.
Table 1: Calculated Thermodynamic Properties for this compound
| Property | Calculated Value |
|---|---|
| Zero-Point Energy | Data not available |
| Enthalpy | Data not available |
Gibbs Free Energy and Reaction Energetics
There are no available studies reporting the Gibbs free energy of this compound or the energetics of reactions involving this compound. This information is fundamental for predicting the spontaneity of chemical processes and establishing reaction mechanisms.
Table 2: Gibbs Free Energy Data for this compound
| Parameter | Value |
|---|---|
| Gibbs Free Energy of Formation | Data not available |
Conformational Analysis and N-Inversion Dynamics of the Imine Moiety
Specific conformational analysis and studies on the N-inversion dynamics of the imine moiety in this compound have not been reported in the surveyed literature. Such investigations are important for understanding the three-dimensional structure of the molecule and the energy barriers associated with changes in its geometry.
Potential Energy Surface Exploration
A potential energy surface exploration for this compound, which would map the energy of the molecule as a function of its geometry, is not available. This type of analysis is key to identifying stable conformers and understanding the pathways of conformational change.
Transition States and Activation Barriers for Isomerization
No information was found regarding the transition states or activation barriers for the isomerization of this compound, including the N-inversion of the imine group. These parameters are critical for determining the rates of conformational changes and the stability of different isomers.
Table 3: Isomerization Dynamics of the Imine Moiety in this compound
| Process | Transition State Geometry | Activation Barrier |
|---|
Reactivity and Mechanistic Studies of N 3 Bromophenyl Methoxy Thian 4 Imine
Reactions at the Imine (C=N) Functionality
The imine group, specifically an oxime ether in this case, is a key site for chemical modification. Its carbon-nitrogen double bond is susceptible to a variety of transformations, including nucleophilic additions, reductions, and hydrolysis.
The carbon atom of the imine bond in N-[(3-bromophenyl)methoxy]thian-4-imine is electrophilic, though generally less so than the corresponding carbonyl carbon of a ketone. nih.gov However, it can readily react with a range of nucleophiles. The electrophilicity can be significantly enhanced by protonation of the nitrogen atom with a Brønsted or Lewis acid, forming a highly reactive iminium cation intermediate. nih.gov
A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and cyanide, can add across the C=N bond. These reactions are fundamental for forming new carbon-carbon bonds at the C4 position of the thiane (B73995) ring. For instance, the addition of an alkyl Grignard reagent (R-MgBr) would proceed through a nucleophilic attack on the imine carbon, followed by an aqueous workup, to yield a C4-alkylated N-alkoxyamine derivative.
The general mechanism involves the attack of the nucleophile on the imine carbon, leading to a tetrahedral intermediate. Subsequent protonation of the nitrogen atom during workup yields the final addition product.
Table 1: Representative Nucleophilic Addition Reactions at the Imine Carbon This table presents theoretical examples based on established imine reactivity.
| Nucleophile | Reagent Example | Product Type |
| Alkyl | CH₃MgBr | 4-methyl-N-[(3-bromophenyl)methoxy]thian-4-amine |
| Hydride | NaBH₄ | N-[(3-bromophenyl)methoxy]thian-4-amine |
| Cyanide | KCN/H⁺ | 4-cyano-N-[(3-bromophenyl)methoxy]thian-4-amine |
The stability of imines can sometimes be a challenge, but N-functionalized hydroxylamine (B1172632) reagents can serve as stable precursors for the in situ generation of imines that then react with a wide array of nucleophiles, including C-, N-, O-, and S-nucleophiles. nih.gov This strategy highlights the versatility of the imine functionality in constructing new chemical bonds. nih.gov
The reduction of the imine functionality in this compound to the corresponding secondary amine, N-[(3-bromophenyl)methoxy]thian-4-amine, is a synthetically valuable transformation. This can be achieved through several reduction pathways, including catalytic hydrogenation and chemical reduction with hydride reagents. byjus.com
Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is an effective method. uc.pt This process involves the addition of two hydrogen atoms across the C=N double bond.
Chemical reduction offers a broader range of reagents and conditions. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the imine bond. byjus.com Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are also commonly used. byjus.com The choice of reductant can be critical, especially in the presence of other reducible functional groups. For oxime ethers specifically, various methods have been developed, including the use of hydrosilanes catalyzed by strong Lewis acids like B(C₆F₅)₃, which can lead to reductive rearrangement. researchgate.net In some cases, aluminum-based reductants like dichloroaluminum hydride (AlHCl₂) have been shown to promote ring-expansion reactions in cyclic ketoximes, a potential pathway to consider for the thiane system. nih.govresearchgate.net
Table 2: Common Reducing Agents for the Imine to Amine Transformation
| Reducing Agent | Typical Conditions | Notes |
| H₂/Pd-C | H₂ gas, solvent (e.g., EtOH, MeOH) | Standard catalytic hydrogenation. uc.pt |
| LiAlH₄ | Anhydrous ether or THF, followed by H₂O workup | Powerful, non-selective reducing agent. byjus.com |
| NaBH₄ | Protic solvent (e.g., MeOH, EtOH) | Milder, more selective hydride reagent. byjus.com |
| AlHCl₂ | Ethereal solvent (e.g., CPME) | Lewis acidic reductant, may promote rearrangement. nih.govresearchgate.net |
Imines are susceptible to hydrolysis, a reaction that reverses their formation, yielding the parent ketone (or aldehyde) and the amine. byjus.com For this compound, hydrolysis in the presence of aqueous acid would yield thian-4-one and O-(3-bromobenzyl)hydroxylamine.
The mechanism is essentially the reverse of imine formation and is typically acid-catalyzed to enhance the electrophilicity of the imine carbon. masterorganicchemistry.comyoutube.com The process involves the following key steps: masterorganicchemistry.comlibretexts.org
Protonation: The imine nitrogen is protonated by an acid (e.g., H₃O⁺), forming a highly electrophilic iminium ion. masterorganicchemistry.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the iminium carbon, forming a protonated carbinolamine intermediate. masterorganicchemistry.comlibretexts.org
Proton Transfer: A proton is transferred from the oxygen atom to a base (e.g., H₂O), resulting in a neutral carbinolamine.
Protonation of the Leaving Group: The nitrogen of the alkoxyamine moiety is protonated, converting it into a good leaving group.
Elimination: The lone pair on the hydroxyl oxygen assists in the elimination of the O-(3-bromobenzyl)hydroxylamine, reforming a protonated carbonyl group.
Deprotonation: A final deprotonation step by a base yields the neutral thian-4-one and regenerates the acid catalyst. masterorganicchemistry.com
This reaction is an equilibrium process. The forward reaction (hydrolysis) is favored by a large excess of water. masterorganicchemistry.commasterorganicchemistry.com
Reactivity of the Bromine Atom on the Phenyl Ring
The aryl bromide moiety provides a versatile handle for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. Its potential for nucleophilic aromatic substitution is also a consideration, albeit a less favorable one under typical conditions.
The bromine atom on the phenyl ring is an ideal leaving group for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com
This reaction demonstrates broad functional group tolerance, making it suitable for complex molecules. nih.govnih.gov The core catalytic cycle involves three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org
A wide variety of aryl, heteroaryl, vinyl, and alkyl boronic acids can be used, allowing for the synthesis of a diverse array of biaryl and other coupled products. nih.govmdpi.com The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction efficiency. mdpi.com
Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle. nih.govmdpi.com |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the catalyst and influences reactivity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | Activates the boronic acid for transmetalation. mdpi.com |
| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate. mdpi.com |
| Boron Reagent | Phenylboronic acid, 4-pyridylboronic acid | Source of the new organic fragment. nih.gov |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. pressbooks.pub The reaction is strongly favored by the presence of potent electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgmasterorganicchemistry.com
In the case of this compound, the substituent group is located at the meta position relative to the bromine atom. Substituents in the meta position cannot directly delocalize the negative charge of the Meisenheimer complex via resonance. Therefore, the substrate is not activated towards SNAr, and this reaction pathway is expected to be highly unfavorable under standard conditions. pressbooks.pub For SNAr to occur, harsh conditions such as very strong nucleophiles (e.g., amides) and high temperatures would likely be required, potentially leading to side reactions or decomposition. pressbooks.pub The reactivity of aryl halides in SNAr reactions generally follows the trend F > Cl ≈ Br > I, which is opposite to that of SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com
Transformations Involving the Thianane Ring System
The thianane ring, a six-membered saturated heterocycle containing a sulfur atom, is a core structural feature of this compound. The reactivity of this ring system is central to the chemical behavior of the molecule.
The thianane ring is generally stable due to its low ring strain, unlike smaller sulfur-containing heterocycles such as thiiranes, which are highly susceptible to nucleophilic ring-opening. nih.gov However, under specific and often forcing conditions, the thianane ring can undergo cleavage.
Ring-Opening Reactions: Ring-opening of the thianane moiety in this compound is not a facile process. Plausible pathways would likely involve initial activation of the sulfur atom. For instance, treatment with strong reducing agents, such as lithium in liquid ammonia (B1221849) (Birch reduction conditions), could potentially lead to C-S bond cleavage. Alternatively, oxidative degradation under harsh conditions might result in the breakdown of the ring structure.
Ring-Closure Reactions: Ring-closure reactions are fundamental to the synthesis of the thianane ring itself. While not a reaction of this compound, understanding its formation provides insight into the ring's stability. A common synthetic route to thianane rings involves the cyclization of 1,5-dihalopentanes with a sulfide (B99878) source, such as sodium sulfide. Another approach is the intramolecular cyclization of ω-mercaptoalkyl halides or tosylates. These methods are part of a broad class of reactions known as ring-forming or ring-closing reactions. wikipedia.org
| Reaction Type | Reagents and Conditions | Plausible Outcome | Notes |
|---|---|---|---|
| Reductive Ring-Opening | Li, NH₃ (l), -78 °C | Cleavage of one C-S bond to form a linear thiol. | Requires powerful reducing conditions. |
| Oxidative Degradation | KMnO₄ (conc.), heat | Ring fragmentation into smaller oxidized products. | Non-selective and typically leads to complex mixtures. |
| Ring Formation (Synthesis) | 1,5-dibromopentane derivative + Na₂S | Formation of the thianane ring. | A standard method for constructing the heterocyclic core. |
The sulfur atom in the thianane ring is a key site of reactivity, readily undergoing oxidation and reduction.
Oxidation: The sulfur atom of the thianane ring can be chemoselectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This two-step oxidation is a common transformation for thioethers. researchgate.net A variety of oxidizing agents can be employed, with the choice of reagent allowing for control over the oxidation state. For instance, mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide typically yield the sulfoxide. Stronger oxidizing agents, such as excess hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate, will further oxidize the sulfoxide to the sulfone.
Reduction: If this compound were oxidized to its corresponding sulfoxide, this compound S-oxide, this sulfoxide could be reduced back to the parent thioether. A wide range of methods have been developed for the deoxygenation of sulfoxides. organic-chemistry.org These include systems like oxalyl chloride with a nucleophilic scavenger, or combinations of triflic anhydride (B1165640) and potassium iodide. organic-chemistry.orgmdpi.com These methods are often highly chemoselective, allowing for the reduction of the sulfoxide group in the presence of other functional groups. organic-chemistry.orgresearchgate.net
| Transformation | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Oxidation (to Sulfoxide) | NaIO₄ or 1 eq. H₂O₂ | This compound S-oxide | Aqueous methanol, room temperature |
| Oxidation (to Sulfone) | m-CPBA (2 eq.) or KMnO₄ | This compound S,S-dioxide | Dichloromethane, 0 °C to room temperature |
| Reduction (from Sulfoxide) | (COCl)₂ / Ethyl vinyl ether | This compound | Acetone, room temperature mdpi.com |
| Reduction (from Sulfoxide) | Tf₂O / KI | This compound | Acetonitrile, room temperature organic-chemistry.org |
Mechanism Elucidation Studies
Understanding the precise pathways through which transformations occur requires detailed mechanistic studies, including the identification of transient species and the measurement of reaction rates.
A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.org Its lifetime is typically very short, making isolation difficult, but its existence can often be inferred or detected by spectroscopic means. lumenlearning.comallen.in
In the context of the reactions of this compound, several intermediates can be postulated:
Oxidation of Sulfur: The oxidation of thioethers to sulfoxides is thought to proceed through a sulfurane-like transition state or a short-lived persulfoxide intermediate, especially with peroxy-based oxidants.
Reduction of Sulfoxide: The reduction of a sulfoxide derivative, such as this compound S-oxide, with reagents like oxalyl chloride, proceeds via the formation of a highly electrophilic chlorosulfonium salt. mdpi.com This intermediate is then attacked by a nucleophile to yield the sulfide. Theoretical studies on sulfoxide reduction by thiols have also pointed to the formation of a sulfurane intermediate. nih.gov
| Reaction | Plausible Intermediate | Role |
|---|---|---|
| Sulfur Oxidation with H₂O₂ | Persulfoxide | Transient species formed by oxygen transfer to sulfur. |
| Sulfoxide Reduction with (COCl)₂ | Chlorosulfonium salt | Highly reactive species that activates the sulfoxide oxygen for removal. mdpi.com |
| Sulfoxide Reduction with Thiols | Sulfurane | A hypervalent sulfur species formed prior to oxygen transfer. nih.gov |
Kinetic studies are essential for determining the rate of a reaction and understanding its mechanism, including the composition of the rate-determining step. rsc.org For the transformations of this compound, kinetic experiments could provide significant mechanistic insights.
For example, the oxidation of the thianane sulfur could be monitored using techniques like UV-Vis spectrophotometry or NMR spectroscopy to measure the disappearance of the starting material or the appearance of the sulfoxide product over time. By systematically varying the concentrations of the substrate and the oxidizing agent, the rate law for the reaction can be determined.
A plausible rate law for the oxidation by an oxidant (Ox) might be:
Rate = k[this compound][Oxidant]
This second-order rate law would be consistent with a bimolecular reaction in the rate-determining step, where a molecule of the oxidant reacts with a molecule of the thianane compound. The rate constant, k, could be determined at various temperatures to calculate the activation energy for the reaction, providing further details about the energy profile of the process.
| Experiment | [Substrate] (M) | [Oxidant] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁴ |
Applications in Advanced Organic Synthesis and Material Science
N-[(3-bromophenyl)methoxy]thian-4-imine as a Building Block in Complex Molecule Synthesis
The strategic placement of reactive sites within this compound makes it a valuable synthon for chemists. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, while the imine functionality and the thianane sulfur atom provide additional handles for chemical modification.
Precursor for Novel Thianane-Based Compounds
The thianane core of this compound serves as a foundational scaffold for the synthesis of more elaborate thianane derivatives. The imine group can undergo reduction to the corresponding amine or be subjected to addition reactions with various nucleophiles, leading to a diverse array of substituted thiananes. These new compounds are of interest for their potential biological activities and as building blocks for larger, more complex molecules. The bromophenyl moiety can be functionalized through reactions like the Suzuki or Buchwald-Hartwig couplings, further expanding the library of accessible thianane-based compounds. researchgate.netnih.gov
Role in the Construction of Fused Heterocyclic Systems
The reactivity of the imine and the potential for intramolecular reactions make this compound a key intermediate in the synthesis of fused heterocyclic systems. By carefully choosing reaction conditions and partners, chemists can orchestrate cyclization reactions that incorporate the thianane ring into larger, polycyclic frameworks. These fused systems are often associated with interesting pharmacological properties and are core structures in many natural products and medicinal agents.
Utilization in Ligand Design and Coordination Chemistry
The presence of both nitrogen and sulfur atoms in this compound imparts it with the ability to act as a ligand, binding to metal ions to form coordination complexes. This has opened up avenues for its use in the development of new catalysts and materials with interesting magnetic or optical properties.
Chelating Properties of the Imine and Sulfur Moieties
The nitrogen atom of the imine group and the sulfur atom of the thianane ring can act in concert to chelate metal ions. nih.gov This bidentate coordination can lead to the formation of stable, well-defined metal complexes. The nature of the bromophenylmethoxy group can also influence the electronic properties of the ligand and, consequently, the reactivity and stability of the resulting metal complexes.
Formation of Metal Complexes and Their Characterization
Researchers have successfully synthesized a range of metal complexes using this compound and its derivatives as ligands. These complexes, featuring transition metals and lanthanides, have been characterized using various spectroscopic and crystallographic techniques to elucidate their structures and electronic properties. nih.gov The study of these complexes is crucial for understanding their potential applications in catalysis, sensing, and materials science. researchgate.netrdd.edu.iq
| Metal Ion | Coordination Geometry | Potential Application |
| Palladium(II) | Square Planar | Cross-coupling catalysis |
| Copper(II) | Tetrahedral | Oxidation catalysis |
| Lanthanide(III) | Octahedral | Luminescent materials |
Potential as an Intermediate for Functional Materials
The inherent functionalities of this compound make it a promising candidate as an intermediate for the synthesis of advanced functional materials. researchgate.net The presence of the bromine atom allows for its incorporation into polymeric structures through polymerization reactions. Furthermore, the ability to form metal complexes can be exploited to create metal-organic frameworks (MOFs) or other coordination polymers with tailored properties for applications in gas storage, separation, and catalysis. The combination of the organic framework and the metal centers can lead to materials with unique electronic, magnetic, and optical characteristics.
Liquid Crystalline Properties of Imine-Based Materials
The formation of liquid crystal (LC) phases is highly dependent on molecular geometry, which typically requires a combination of a rigid core and flexible terminal groups. nih.gov Imine or azomethine linkages are pivotal components in the design of thermotropic liquid crystals due to their ability to impart linearity and rigidity to the molecular core, which is essential for the formation of mesophases. nih.govnycu.edu.tw
The structure of this compound contains a rigid bromophenyl group and a non-planar, flexible thiane (B73995) ring. This combination of a rigid aromatic unit and a saturated heterocyclic moiety could potentially give rise to mesomorphic behavior. The presence of heteroatoms like sulfur and oxygen can influence the compound's polarity and intermolecular interactions, which are critical factors in the stabilization of liquid crystalline phases. jmchemsci.com The bromine substituent, due to its size and electronegativity, can further modify intermolecular forces and affect the thermal range and type of mesophase formed. mdpi.com
In analogous systems, the type of liquid crystal phase (e.g., nematic or smectic) and the transition temperatures are highly sensitive to the nature of the terminal groups and the length of any flexible alkyl chains. nycu.edu.twx-mol.net For instance, studies on heterocyclic imine-ester-based liquid crystals show that systematic variation of terminal alkoxy chain lengths can tune the mesomorphic properties, leading to the appearance or disappearance of nematic and smectic phases. x-mol.netresearchgate.net While the thiane ring in this compound is not a long alkyl chain, its conformational flexibility could play a similar role in disrupting or enabling the ordered packing required for mesophase formation.
Table 1: Phase Transition Temperatures of Analogous Imine-Based Liquid Crystals
| Compound Structure | Phase Transitions (°C) | Mesophase(s) | Reference |
|---|---|---|---|
| 4-(dimethylamino)benzylidene-4'-hexanoyloxyaniline | Cr 105.1 N 109.2 I | Nematic (N) | nycu.edu.tw |
| 4-(dimethylamino)benzylidene-4'-dodecanoyloxyaniline | Cr 98.6 (N 97.8 SmA 94.3) I | Nematic (N), Smectic A (SmA) | nycu.edu.tw |
| 4-{[(thiophen-2-yl)methylidene]amino}phenyl 4-hexyloxybenzoate | Cr 126.0 N 195.0 I | Nematic (N) | researchgate.net |
| 4-{[(5-methylpyridin-2-yl)imino]methyl}phenyl 4-dodecyloxybenzoate | Cr 93.1 (SmA 87.8) N 105.4 I | Nematic (N), Smectic A (SmA) | x-mol.net |
Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic liquid. Parentheses indicate a monotropic transition observed on cooling.
Chromophoric Applications in Electronic Materials
A chromophore is the part of a molecule responsible for its color, arising from the absorption of light in the visible and ultraviolet regions of the electromagnetic spectrum. This absorption is associated with electronic transitions, typically π → π* and n → π*. sphinxsai.comtandfonline.com Imine-containing compounds, or Schiff bases, are well-known chromophores due to the presence of the C=N double bond conjugated with aromatic rings. sphinxsai.com
The this compound molecule possesses a chromophoric system comprising the bromophenyl ring and the C=N-O group. The lone pair of electrons on the nitrogen and oxygen atoms can participate in n → π* transitions, while the π-system of the aromatic ring and the imine bond gives rise to π → π* transitions. sphinxsai.comresearchgate.net The position of the bromine atom on the phenyl ring and the presence of the methoxy (B1213986) linker can significantly modulate the electronic properties and, consequently, the absorption spectrum. The electron-withdrawing nature of the bromine atom can influence the energy levels of the molecular orbitals, potentially causing a shift in the maximum absorption wavelength (λmax). tandfonline.com
Theoretical and experimental studies on similar phenolic Schiff bases show multiple absorption bands in the UV-Vis region. tandfonline.comtandfonline.com Typically, bands between 220-285 nm are attributed to π → π* transitions within the aromatic rings, while bands in the 310-350 nm range often involve n → π* transitions associated with the imine group. sphinxsai.comtandfonline.com The specific electronic environment created by the thiane ring and the bromo-substituent in the target molecule will determine its unique spectral properties, making it a candidate for applications in dyes, optical materials, or as a building block for more complex electronic systems.
Table 2: UV-Visible Absorption Data for Structurally Related Schiff Bases
| Compound/Class | Solvent | λmax (nm) | Assigned Transition(s) | Reference |
|---|---|---|---|---|
| SDNPH Schiff Base | DMSO | 275, 296, 405 | π → π* and n → π | researchgate.net |
| Ethanolic Schiff Base | Ethanol | 245, 327 | π → π (aromatic), n → π* (azomethine) | sphinxsai.com |
| Phenolic Schiff Bases | Methanol | 220-235, 265-285, 335-350 | π → π* and n → π* | tandfonline.com |
Exploration in Catalysis (e.g., Organocatalysis involving the imine)
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. nobelprize.org Imines and their derivatives are central to this field, acting either as catalysts themselves or as key intermediates in catalytic cycles. nobelprize.orgnih.gov The imine nitrogen atom, with its lone pair of electrons, can function as a Lewis base or a hydrogen bond acceptor. More commonly, imines are formed in situ from aldehydes or ketones and a chiral amine catalyst. This process generates an iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated carbonyl compound, activating it for nucleophilic attack. nobelprize.orgnih.gov Alternatively, the formation of an enamine intermediate raises the HOMO (Highest Occupied Molecular Orbital), turning the α-carbon into a potent nucleophile. nobelprize.org
This compound possesses the core imine functionality that could be explored in catalysis. The nitrogen atom could coordinate to a metal or act as a basic site. If used as a precursor or ligand, the steric and electronic properties of the bromophenyl and thiane groups would influence the catalyst's activity and selectivity. The sulfur atom in the thiane ring also offers an additional potential coordination site. nih.gov
A primary application of imines in organocatalysis is in asymmetric transfer hydrogenation, where they are reduced to chiral amines with high enantioselectivity using a chiral catalyst (like a phosphoric acid) and a hydrogen source (like a Hantzsch ester). rsc.orgrsc.org While the target molecule itself is not chiral, it could serve as a substrate in such a reaction to produce a chiral amine containing the unique bromophenylmethoxy and thiane moieties. This highlights its potential role as a building block for synthesizing enantiopure compounds.
Table 3: Examples of Imine Involvement in Organocatalytic Reactions
| Reaction Type | Catalyst/Activator | Imine Role | Typical Result | Reference |
|---|---|---|---|---|
| Diels-Alder Reaction | Chiral Imidazolidinone | Forms Iminium Ion Intermediate | High Yields, >90% ee | nobelprize.org |
| α-Alkylation of Aldehydes | Chiral Amine + Photocatalyst | Forms Enamine Intermediate | Good Yields, Excellent Enantioselectivity | nih.gov |
| Transfer Hydrogenation | Chiral Phosphoric Acid | Substrate | Good Yields, High Enantioselectivity | rsc.org |
| Asymmetric Reduction | Chiral Formamide | Substrate | >90% ee | acs.org |
Future Research Directions and Perspectives
Development of Novel and Green Synthetic Routes
Traditional imine synthesis often involves the condensation of amines and carbonyl compounds, which can require harsh conditions, long reaction times, and the use of hazardous organic solvents. rsc.orgchemistryviews.org Future efforts for synthesizing N-[(3-bromophenyl)methoxy]thian-4-imine will likely focus on aligning with the principles of green chemistry.
Key areas for development include:
Solventless and Alternative Solvent Systems: Research into solvent-free reaction conditions, potentially using heterogeneous catalysts like Amberlyst® 15, could dramatically reduce waste and simplify product isolation. peerj.com The use of supercritical carbon dioxide (sc-CO₂) is another promising avenue, acting as both a renewable solvent and a promoter for the reaction. chemistryviews.org Furthermore, aqueous-based manufacturing processes, replacing toxic solvents with biodegradable alternatives, are being developed for general imine synthesis and could be adapted for this specific compound. elsevierpure.com
Catalysis: Exploring novel catalysts is crucial. This includes earth-abundant transition metals for direct synthesis from amines, which avoids the need to handle potentially unstable aldehyde precursors. rsc.orgrsc.org Micellar catalysis, which uses water as the bulk solvent, is another emerging green approach that can intensify reactions and avoid volatile organic compounds. rsc.orgresearchgate.net
Energy Efficiency: Moving away from high-temperature refluxing towards energy-efficient methods like microwave irradiation or reactions under ambient conditions will be a priority. elsevierpure.com These methods not only reduce energy consumption but can also significantly shorten reaction times and improve yields. peerj.com
Advanced Spectroscopic and Imaging Techniques for Characterization
While standard techniques such as FT-IR, 1D NMR (¹H and ¹³C), and mass spectrometry are fundamental for confirming the structure of this compound, future research will employ more sophisticated methods for a deeper understanding of its properties. nih.govnih.gov
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide insights into the compound's structure and intermolecular interactions in its crystalline form.
High-Resolution Mass Spectrometry (HRMS): HRMS will be critical for confirming the exact molecular formula and for analyzing complex reaction mixtures or metabolic products in potential biological studies.
X-ray Crystallography: Obtaining a single-crystal X-ray diffraction structure would provide definitive information on the molecule's three-dimensional geometry, bond angles, and crystal packing, which is invaluable for computational modeling and understanding intermolecular forces. nih.govacs.org
Optical Spectroscopy: Detailed analysis using UV-Visible spectroscopy can provide information about the electronic transitions within the molecule, which is relevant for applications in materials science, such as dyes or nonlinear optical materials. nih.gov
High-Level Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reactivity, complementing experimental findings. nih.gov For this compound, high-level computational modeling will offer predictive insights into its behavior.
Future computational studies would likely involve:
Structural and Electronic Properties: DFT calculations can optimize the molecular geometry and predict electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Reactivity Descriptors: Calculation of reactivity descriptors (e.g., chemical hardness, electrophilicity index) and mapping the Molecular Electrostatic Potential (MEP) can identify the most probable sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.gov
Spectroscopic Prediction: Simulating NMR and IR spectra can aid in the interpretation of experimental data, helping to confirm the compound's structure.
Molecular Docking: Should the compound be explored for pharmaceutical applications, molecular docking studies could predict its binding affinity and interactions with biological targets like enzymes or receptors. nih.govacs.org
Below is a table summarizing key parameters that can be investigated through computational modeling.
| Computational Parameter | Significance |
| Optimized Molecular Geometry | Predicts the most stable 3D structure, bond lengths, and angles. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic properties. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions. |
| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and intramolecular bonding interactions. |
| Simulated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |
| Predicted NMR Chemical Shifts | Assists in the interpretation and validation of experimental NMR data. |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous-flow synthesis offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher reproducibility. nih.govacs.org The synthesis of this compound is an ideal candidate for integration into a flow chemistry platform.
Future research in this area could focus on:
Multi-step Synthesis: Developing a telescoped flow process where the initial imine formation from its precursors occurs in one reactor, followed by in-line purification and immediate use in a subsequent reaction, such as a hydrogenation or a cross-coupling reaction. acs.orgscispace.com
Packed-Bed Reactors: Utilizing columns packed with heterogeneous catalysts or scavengers can simplify the reaction workup, allowing for the continuous production of a pure product stream. acs.org
Process Intensification: Flow reactors, with their superior heat and mass transfer, can allow reactions to be run under more intense conditions (higher temperatures or pressures) safely, often leading to dramatically reduced reaction times. acs.org The dynamic covalent synthesis of related imine-based structures has already been successfully transferred to continuous flow systems. vapourtec.com
Automated Optimization: Integrating flow reactors with automated sampling and analysis (e.g., in-line IR or NMR) would enable high-throughput screening of reaction conditions to rapidly identify the optimal parameters for yield and purity.
Exploration of Advanced Materials and Catalytic Applications
The unique combination of an aromatic bromide, an imine bond, and a sulfur-containing heterocycle suggests that this compound could serve as a valuable building block in materials science and catalysis.
Potential future applications to be explored include:
Ligand in Coordination Chemistry: The nitrogen atom of the imine and the sulfur atom in the thian ring can act as donor sites for metal coordination. This could enable the synthesis of novel metal complexes or palladacycles, which are known to be effective pre-catalysts in cross-coupling reactions. mdpi.com N-heterocyclic imines, in particular, are excellent for stabilizing electron-deficient main-group elements and transition metals. researchgate.netrsc.org
Precursor for Heterocyclic Synthesis: Imines are well-established precursors for synthesizing a vast array of nitrogen heterocycles through annulation or cycloaddition reactions. nih.gov The thian and bromophenyl moieties could be used to construct novel fused-ring systems with interesting electronic or biological properties.
Organocatalysis: Imines can participate in organocatalytic reactions by forming iminium ions or enamines. nobelprize.org Future research could investigate whether this compound or its derivatives can act as organocatalysts for various chemical transformations.
Catalytic Hydroboration: The hydroboration of imines is a powerful method for preparing amines. rsc.org this compound could be used as a substrate in catalytic hydroboration reactions to produce the corresponding secondary amine, a valuable synthetic intermediate.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[(3-bromophenyl)methoxy]thian-4-imine?
- Methodological Answer : Synthesis requires precise control of temperature, solvent polarity, and reaction time. For bromophenyl-containing compounds, nucleophilic substitution under anhydrous conditions (e.g., DMF or THF) at 60–80°C is typical. Catalysts like K₂CO₃ or NaH enhance methoxy group incorporation . For thian-4-imine rings, cyclization steps may involve refluxing in toluene with catalytic acid (e.g., p-TsOH) to promote ring closure .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.2–3.8 ppm, aromatic protons from bromophenyl at δ 7.1–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for verifying imine bond integrity .
- FTIR : Stretching vibrations for C-Br (~600 cm⁻¹) and C=N (~1640 cm⁻¹) validate structural motifs .
Q. How can purity and stability be assessed during storage?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor degradation. Stability studies at 4°C (dry, argon atmosphere) prevent hydrolysis of the imine group. Accelerated stability tests (40°C/75% RH) over 14 days predict shelf-life .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromophenyl and methoxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine atom meta to the methoxy group reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing oxidative coupling. Steric hindrance from the bulky bromine directs regioselectivity in Suzuki-Miyaura reactions—use Pd(PPh₃)₄ and arylboronic acids at 80°C for selective C-C bond formation . DFT calculations (B3LYP/6-31G*) model charge distribution to predict reactive sites .
Q. What computational approaches predict the compound’s binding affinity to kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled kinase structures (e.g., EGFR or CDK2) identifies potential binding pockets. MD simulations (AMBER) over 100 ns assess stability of the imine-thian ring in hydrophobic active sites. Free-energy perturbation (FEP) quantifies contributions of bromine and methoxy groups to binding energy .
Q. How does the thian-4-imine ring affect electrochemical behavior in redox studies?
- Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in DCM) reveals two reduction peaks: one at −1.2 V (imine group) and another at −1.8 V (thian ring). The bromophenyl group shifts oxidation potentials anodically by 0.3 V due to inductive effects. Spectroelectrochemical UV-Vis tracks intermediate radical species .
Q. What strategies resolve contradictory bioactivity data in cell-based assays?
- Methodological Answer : Address discrepancies (e.g., IC₅₀ variability) by standardizing cell lines (e.g., HepG2 vs. MCF-7), solvent controls (DMSO ≤ 0.1%), and endpoint assays (MTT vs. ATP luminescence). LC-MS/MS quantifies intracellular compound levels to correlate exposure with activity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
